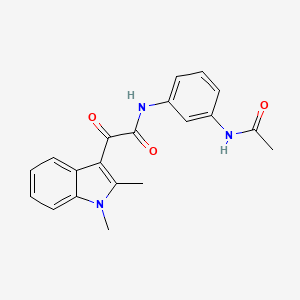

N-(3-acetamidophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

CAS No.: 862831-88-7

Cat. No.: VC7149641

Molecular Formula: C20H19N3O3

Molecular Weight: 349.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 862831-88-7 |

|---|---|

| Molecular Formula | C20H19N3O3 |

| Molecular Weight | 349.39 |

| IUPAC Name | N-(3-acetamidophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |

| Standard InChI | InChI=1S/C20H19N3O3/c1-12-18(16-9-4-5-10-17(16)23(12)3)19(25)20(26)22-15-8-6-7-14(11-15)21-13(2)24/h4-11H,1-3H3,(H,21,24)(H,22,26) |

| Standard InChI Key | RMSIAESVFPLCSJ-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC(=C3)NC(=O)C |

Introduction

Chemical Structure and Properties

The compound’s IUPAC name, N-(3-acetamidophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide, reflects its intricate architecture. Key structural components include:

-

Indole Core: A 1,2-dimethyl-substituted indole ring, which enhances steric bulk and influences receptor-binding interactions.

-

Oxoacetamide Linker: Connects the indole moiety to the acetamidophenyl group, providing hydrogen-bonding capabilities and modulating solubility.

-

N-(3-Acetamidophenyl) Group: Introduces additional hydrogen-bonding sites and impacts pharmacokinetic properties.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 349.4 g/mol |

| SMILES Notation | CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC(=C3)NC(=O)C |

| Solubility | Moderate in polar solvents (e.g., DMSO) |

Synthesis and Structural Validation

Synthesis Pathways

The synthesis of N-(3-acetamidophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves a multi-step process:

-

Fischer Indole Synthesis: Formation of the indole core using phenylhydrazine and a ketone/aldehyde under acidic conditions.

-

Dimethylation: Introduction of methyl groups at the 1 and 2 positions of the indole ring via alkylation with methyl iodide.

-

Amide Coupling: Attachment of the acetamidophenyl group using coupling agents such as EDCI or DCC.

Critical Parameters:

-

Temperature control (60–80°C) during coupling reactions.

-

Solvent selection (e.g., DMF or ethanol) to optimize yield.

Structural Validation

Advanced analytical techniques ensure structural integrity:

-

Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions (e.g., dimethyl groups on the indole).

-

Mass Spectrometry (HRMS): Validates molecular weight (observed m/z: 349.4).

-

X-ray Crystallography: Resolves crystal structures to confirm stereochemistry.

Pharmacological Activities

Enzyme Inhibition

The compound exhibits potent inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression within tumor microenvironments. Competitive binding to IDO’s active site reduces kynurenine production, enhancing T-cell activation and antitumor immunity.

Table 2: In Vitro IDO Inhibition Data

| Parameter | Value |

|---|---|

| IC | 0.8 µM |

| Selectivity (vs. TDO) | >100-fold |

Antitumor Efficacy

Preclinical studies demonstrate dose-dependent tumor growth suppression in murine models. Mechanisms include:

-

Immune Checkpoint Modulation: Synergizes with anti-PD-1 therapies.

-

Apoptosis Induction: Activates caspase-3/7 pathways in cancer cells.

Comparative Analysis with Structural Analogs

Substituent Variations

N-[2-(2-Methyl-1H-indol-3-yl)ethyl]acetamide:

-

Simpler structure with antiviral activity but lower IDO affinity (IC = 5.2 µM).

-

Lacks the oxoacetamide linker, reducing hydrogen-bonding capacity.

N'-[(E)-(1,2-Dimethyl-1H-indol-3-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide:

-

Hydrazide functionality enhances metal-chelating properties.

-

Broader enzyme inhibition but higher cytotoxicity (CC = 12 µM).

Pharmacokinetic Profiles

Table 3: Comparative Pharmacokinetics

| Compound | Half-Life (h) | Bioavailability (%) |

|---|---|---|

| Target Compound | 4.2 | 38 |

| N-(4-Fluorobenzyl) Analog | 6.1 | 45 |

Future Directions and Challenges

Optimization Strategies

-

Solubility Enhancement: Introduction of polar groups (e.g., hydroxyl or amine) on the acetamidophenyl ring.

-

Metabolic Stability: Deuterium labeling at vulnerable sites to prolong half-life.

Clinical Translation

-

Toxicity Profiling: Comprehensive assessment of hepatotoxicity and off-target effects.

-

Combination Therapies: Co-administration with immune checkpoint inhibitors to amplify efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume